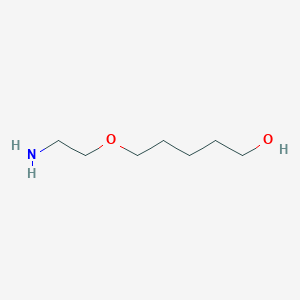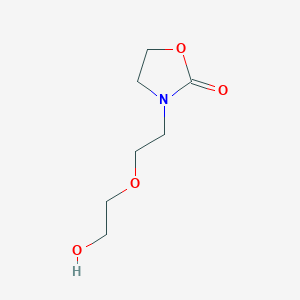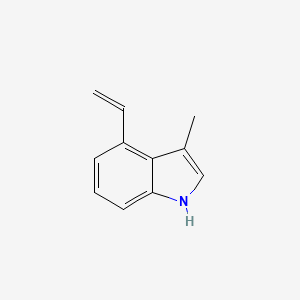
5-(2-Aminoethoxy)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethoxy)pentan-1-ol is an organic compound that belongs to the class of amino alcohols It features a primary amino group and a primary hydroxy group at the ends of a linear carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethoxy)pentan-1-ol can be achieved through several methods. One common approach involves the complete hydrogenation of furfural (furan-2-aldehyde) to yield tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran). This intermediate undergoes ring expansion upon dehydration to form dihydropyran. Dihydropyran then reacts with ammonia in a reductive amination under ring opening to produce this compound . Product yields of up to 85% can be achieved with a continuous process using a nickel-hydrotalcite catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous processes and efficient catalysts, such as nickel-hydrotalcite, ensures high yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted amino alcohols and ethers.
Applications De Recherche Scientifique
5-(2-Aminoethoxy)pentan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential in drug development and as a reagent in biochemical assays.
Industry: The compound is used in the production of biodegradable plastics, such as absorbable sutures.
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethoxy)pentan-1-ol involves its bifunctional nature, allowing it to participate in various chemical reactions. The primary amino group and primary hydroxy group enable the compound to undergo polycondensation reactions with esters of dicarboxylic acids or their cyclic anhydrides, such as succinic anhydride . This results in the formation of polyesteramides, which have applications in biodegradable plastics .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar functional groups but a different carbon chain length.
2-Aminoethanol: A simpler amino alcohol with a shorter carbon chain.
3-Amino-1-propanol: Another amino alcohol with a different carbon chain structure.
Uniqueness
5-(2-Aminoethoxy)pentan-1-ol is unique due to its specific carbon chain length and the presence of both amino and hydroxy groups, which provide versatility in chemical reactions and applications. Its potential as a building block for biodegradable materials and its role in various scientific research fields highlight its significance.
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
5-(2-aminoethoxy)pentan-1-ol |
InChI |
InChI=1S/C7H17NO2/c8-4-7-10-6-3-1-2-5-9/h9H,1-8H2 |
Clé InChI |
ZODOAFPHNKMBEK-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)




![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)


![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)

